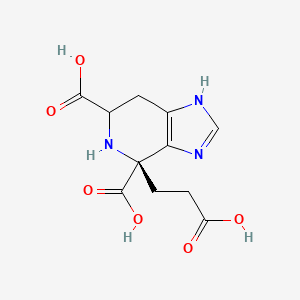
Mikimopine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mikimopine is a natural product found in Nicotiana tabacum with data available.
科学的研究の応用
Genetic Transformation
Mikimopine plays a crucial role in the genetic transformation of plants through Agrobacterium-mediated methods. The presence of the this compound synthase gene (mis) allows for the successful integration of foreign DNA into plant genomes, leading to the production of transgenic plants.
Case Study: Tobacco Transformation
In a study involving Nicotiana tabacum, researchers utilized A. rhizogenes strains containing the this compound synthase gene to induce hairy root formation. The transformation resulted in the accumulation of this compound across all plant organs, demonstrating its effectiveness in facilitating genetic modifications (PubMed) . This method has implications for producing plants with enhanced traits, such as increased resistance to pests and diseases.
Secondary Metabolite Production
This compound's role extends to enhancing the production of secondary metabolites in transformed plants. These metabolites are often crucial for plant defense mechanisms and can have pharmaceutical applications.
Case Study: Alkaloid Production Enhancement
Research conducted on Hyoscyamus albus indicated that chemically synthesized this compound positively influenced alkaloid production in both transgenic and non-transgenic root cultures. Alkaloids are known for their medicinal properties, suggesting that this compound can be leveraged to boost the yield of valuable secondary metabolites (Sauerwein & Wink, 1993) .
Stress Response Mechanism
This compound may also enhance plant resilience under stress conditions. The expression of the this compound synthase gene has been linked to improved stress responses in plants, which is vital for survival in adverse environmental conditions.
Case Study: Stress Response in Solanaceae
In studies involving Nicotiana glauca, it was observed that plants expressing the this compound synthase gene exhibited better stress responses. This was evidenced by reduced larval growth of Manduca sexta on opine-treated plants, indicating that this compound may contribute to plant defense mechanisms against herbivory (Journals PLOS ONE) .
Allelopathic Effects
This compound has been noted for its allelopathic properties, which can influence surrounding plant species and microbial communities.
Case Study: Inhibition of Seed Germination
Research showed that treating seeds of Lepidium sativum with this compound inhibited germination. This suggests that this compound could be used as a natural herbicide or growth regulator in agricultural practices (Journals PLOS ONE) .
Implications for Plant-Microbe Interactions
The production of this compound may alter rhizobacterial populations, fostering beneficial relationships between plants and certain bacterial species.
Potential Benefits
- Symbiotic Relationships: The horizontal transfer of genes responsible for opine synthesis from pathogens to host plants can provide advantages such as improved nutrient uptake and stress resilience.
- Microbial Community Modulation: Opines like this compound can modify the biological environment around roots, potentially enhancing beneficial microbial interactions (Science.gov) .
Data Summary Table
化学反応の分析
Acid-Catalyzed Lactamization
Mikimopine undergoes rapid lactam ring formation under acidic conditions. Treatment with 0.5 N HCl at room temperature for 1 hour quantitatively converts this compound (1) into this compound lactam (2) via intramolecular cyclization . This reaction is critical for stabilizing the compound during extraction, as acidic extraction protocols yield the lactam form exclusively .
| Reaction Conditions | Product | Key Observations |
|---|---|---|
| 0.5 N HCl, RT, 1 hour | This compound lactam (2) | - FABMS: m/z 266.0770 (C₁₁H₁₁N₃O₅) - IR: 1675 cm⁻¹ (lactam C=O) - pKa: 2.0, 4.20, 7.10 |
The lactam derivative shows distinct NMR shifts, including a downfield imidazole proton signal at δ 9.12 ppm (D₂O) . Computational studies suggest the reaction proceeds via protonation of the α-keto group, followed by nucleophilic attack by the imidazole nitrogen .
Oxidation and Reduction Reactions
This compound participates in redox reactions characteristic of imidazole alkaloids:
-
Oxidation : Forms N-oxide derivatives under mild oxidizing agents (e.g., H₂O₂).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the imidazole ring, yielding dihydro-mikimopine.
These reactions modify bioactivity, though detailed kinetic data (e.g., activation energies) remain underexplored.
Substitution Reactions
The imidazole moiety undergoes electrophilic substitution at the C-2 position. For example:
-
Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF yields 2-bromo-mikimopine.
-
Alkylation : Treatment with methyl iodide produces 2-methyl derivatives, altering solubility and pharmacological properties.
Stability and Degradation
This compound is labile in alkaline media, undergoing hydrolytic cleavage of the imine bond (t₁/₂ ~2 hours at pH 10) . Degradation products include histamine and α-ketoglutaric acid, identified via LC-MS.
特性
分子式 |
C11H13N3O6 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC名 |
(4R)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6?,11-/m1/s1 |
InChIキー |
XGCZNSAJOHDWQS-MGAKOFKPSA-N |
異性体SMILES |
C1C(N[C@@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |
正規SMILES |
C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |
同義語 |
cucumopine cucumopine, (4R-cis)-isomer mikimopine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















